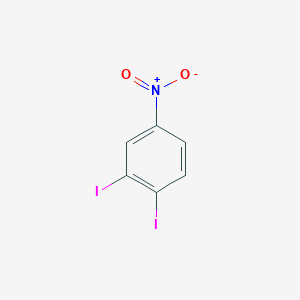

1,2-Diiodo-4-nitrobenzene

Beschreibung

1,2-Diiodo-4-nitrobenzene (C₆H₃I₂NO₂) is a nitroaromatic compound featuring two iodine atoms at the 1 and 2 positions and a nitro group at the 4 position. The iodine substituents impart significant steric bulk and electron-withdrawing effects, influencing its chemical reactivity and physical properties. Its applications likely include roles as an intermediate in pharmaceutical or materials chemistry, where heavy halogen atoms are leveraged for their stability or utility in cross-coupling reactions.

Eigenschaften

IUPAC Name |

1,2-diiodo-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3I2NO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLUCIWMGHTPJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3I2NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278683 | |

| Record name | 1,2-Diiodo-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.90 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1608-46-4 | |

| Record name | 1,2-Diiodo-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1608-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diiodo-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001608464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC9180 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Diiodo-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 1,2-Diiodo-4-nitrobenzene with structurally related nitroaromatic compounds, focusing on synthesis, reactivity, and applications.

4-(Substituted)-5-Fluorobenzene-1,2-diamine

- Synthesis : Derived from nitro precursors via SnCl₂·2H₂O-mediated reduction under reflux (75°C, 5–7 h) .

- Key Differences :

- Substituents : Fluorine (electron-withdrawing) vs. iodine (bulkier, stronger electron-withdrawing effect).

- Reactivity : Iodine in this compound may hinder reduction kinetics compared to fluorine, necessitating modified reaction conditions.

- Applications : Fluorinated diamines are intermediates in drug synthesis (e.g., antifungals or antivirals), whereas iodinated analogs may serve in heavier halogen-based coupling reactions.

4-Dimethylaminoazobenzene

- Structure: Contains an azo (-N=N-) group and dimethylamino substituent.

- Hazards: Classified as carcinogenic due to metabolic activation of the azo group .

- Key Differences: Functional Groups: Azo vs. nitro and iodine. Azo compounds are prone to reductive cleavage, whereas nitro groups undergo reduction to amines.

N(1)-(2-(Diethylamino)ethyl)-4-nitrobenzene-1,2-diamine

- Synthesis : Involves alkylation and nitro reduction steps, with a molecular weight of 252.32 g/mol .

- Key Differences: Substituents: Diethylaminoethyl group (electron-donating) vs. iodine (electron-withdrawing). Solubility: Likely soluble in ethyl acetate (common for amines), whereas iodinated compounds may prefer polar aprotic solvents like DMSO. Applications: Used in drug synthesis (e.g., antimalarials), whereas iodinated derivatives may serve as radiolabeling precursors.

Comparative Data Table

Critical Analysis of Reactivity and Stability

- Steric Effects : The iodine atoms in this compound create steric hindrance, slowing reactions like nucleophilic aromatic substitution compared to smaller substituents (e.g., fluorine) .

- Reduction Kinetics : SnCl₂-mediated nitro reduction (as in ) may require extended time or higher temperatures for iodinated derivatives due to decreased electron density at the nitro group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.